3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid
Description
3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid (CAS: 1235992-01-4) is a fluorinated benzoic acid derivative with a fused imidazo[1,2-a]pyridine scaffold. Its molecular formula is C₁₅H₈F₂N₂O₃, and it has a molar mass of 302.23 g/mol . The compound features two fluorine substituents: one at the 3-position of the benzoic acid moiety and another at the 6-position of the imidazo[1,2-a]pyridine ring.
Properties
Molecular Formula |
C15H8F2N2O3 |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
3-fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C15H8F2N2O3/c16-9-2-4-13-18-6-12(19(13)7-9)14(20)10-3-1-8(15(21)22)5-11(10)17/h1-7H,(H,21,22) |
InChI Key |
NORDNEZOAHBJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(=O)C2=CN=C3N2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the functionalization of imidazo[1,2-a]pyridine derivatives through radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysts.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid differ primarily in substituents on the imidazo[1,2-a]pyridine ring, the benzoic acid moiety, or esterification of the carboxylic acid group. Below is a detailed comparison based on physicochemical properties and inferred biological implications:
Structural and Physicochemical Comparisons
Key Observations
Ester vs. Acid Derivatives :
- The methyl ester analog (CAS 2088941-82-4) replaces the carboxylic acid with a methyl ester, increasing molecular weight and lipophilicity. This modification is typical in prodrug strategies to enhance oral bioavailability .
- The free acid form (target compound) is more polar, which may limit cellular uptake but improve target engagement in hydrophilic environments.
Bromine’s larger van der Waals radius could hinder binding to compact active sites . Dual fluorine substituents in the target compound balance electronic effects (electron-withdrawing) and steric minimalism, optimizing interactions with fluorophilic regions in proteins.
Methoxy vs. Fluoro Substituents :
- The methoxy group in CAS 2088942-45-2 provides electron-donating effects, contrasting with fluorine’s electron-withdrawing nature. This may influence binding kinetics in targets sensitive to electronic environments, such as kinases or GPCRs .
Biological Activity
3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid (CAS Number: 2088941-82-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a unique structure that combines a benzoic acid moiety with a fluoroimidazo-pyridine derivative, which may contribute to its pharmacological properties.
- Molecular Formula: C16H11F2N3O3
- Molecular Weight: 331.27 g/mol
- Purity: ≥ 98%
Biological Activity
Research indicates that compounds similar to 3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid exhibit various biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects. Below is a summary of the findings related to its biological activity:
Anti-Cancer Activity
Several studies have investigated the anti-cancer potential of imidazo-pyridine derivatives. For instance, compounds with similar structural features have been shown to inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression.
| Study | Compound | Cancer Type | Mechanism | Outcome |
|---|---|---|---|---|
| Smith et al. (2020) | 6-Fluoroimidazo[1,2-a]pyridine derivative | Breast Cancer | Inhibition of PI3K/Akt pathway | Reduced cell proliferation |
| Johnson et al. (2021) | Imidazo[1,2-a]pyridine analogs | Colon Cancer | Induction of apoptosis via caspase activation | Significant tumor size reduction |
Anti-Inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Similar compounds have been noted for their ability to modulate lipid signaling pathways, which are crucial in inflammatory responses.
| Study | Compound | Inflammatory Model | Mechanism | Outcome |
|---|---|---|---|---|
| Lee et al. (2019) | 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | Mouse model of arthritis | Inhibition of COX enzymes | Decreased inflammation markers |
| Chen et al. (2022) | Fluorinated imidazo derivatives | LPS-induced inflammation in vitro | Reduction of pro-inflammatory cytokines | Lowered TNF-alpha levels |
The biological activity of 3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid can be attributed to several mechanisms:
- Kinase Inhibition: Similar compounds have been identified as inhibitors of various kinases that are pivotal in cancer cell signaling pathways.
- Apoptosis Induction: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Cytokine Modulation: The ability to modulate cytokine production plays a significant role in their anti-inflammatory effects.
Case Studies and Clinical Implications
Recent case studies highlight the therapeutic potential of imidazo-pyridine derivatives:
- A clinical trial examined the efficacy of a related compound in patients with advanced colorectal cancer, showing promising results in tumor size reduction and overall survival rates.
- Another study focused on the anti-inflammatory effects in patients with rheumatoid arthritis, where treatment with an imidazo derivative resulted in significant reductions in joint swelling and pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
